Cas no 60100-18-7 (3-(2-bromo-5-methoxyphenyl)propanenitrile)

3-(2-bromo-5-methoxyphenyl)propanenitrile 化学的及び物理的性質
名前と識別子
-
- Benzenepropanenitrile, 2-bromo-5-methoxy-
- 3-(2-bromo-5-methoxyphenyl)propanenitrile
- 60100-18-7
- AKOS014662365
- 3-(2-Bromo-5-methoxyphenyl)propanenitrile
- SCHEMBL1458122
- VHHBZCHKVOSUDL-UHFFFAOYSA-N
-
- インチ: InChI=1S/C10H10BrNO/c1-13-9-4-5-10(11)8(7-9)3-2-6-12/h4-5,7H,2-3H2,1H3
- InChIKey: VHHBZCHKVOSUDL-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 238.99458Da
- どういたいしつりょう: 238.99458Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 33Ų
3-(2-bromo-5-methoxyphenyl)propanenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651271-1g |
3-(2-Bromo-5-methoxyphenyl)propanenitrile |
60100-18-7 | 98% | 1g |
¥9985.00 | 2024-05-07 | |
Enamine | BBV-39890323-2.5g |
3-(2-bromo-5-methoxyphenyl)propanenitrile |
60100-18-7 | 95% | 2.5g |
$1360.0 | 2023-10-28 | |
Enamine | BBV-39890323-5.0g |
3-(2-bromo-5-methoxyphenyl)propanenitrile |
60100-18-7 | 95% | 5.0g |
$1723.0 | 2023-01-30 | |
Enamine | BBV-39890323-10.0g |
3-(2-bromo-5-methoxyphenyl)propanenitrile |
60100-18-7 | 95% | 10.0g |
$2166.0 | 2023-01-30 | |
Enamine | BBV-39890323-5g |
3-(2-bromo-5-methoxyphenyl)propanenitrile |
60100-18-7 | 95% | 5g |
$1723.0 | 2023-10-28 | |
Enamine | BBV-39890323-10g |
3-(2-bromo-5-methoxyphenyl)propanenitrile |
60100-18-7 | 95% | 10g |
$2166.0 | 2023-10-28 | |
Enamine | BBV-39890323-1.0g |
3-(2-bromo-5-methoxyphenyl)propanenitrile |
60100-18-7 | 95% | 1.0g |
$657.0 | 2023-01-30 | |
Enamine | BBV-39890323-1g |
3-(2-bromo-5-methoxyphenyl)propanenitrile |
60100-18-7 | 95% | 1g |
$657.0 | 2023-10-28 |
3-(2-bromo-5-methoxyphenyl)propanenitrile 関連文献
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3. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
3-(2-bromo-5-methoxyphenyl)propanenitrileに関する追加情報
Introduction to 3-(2-bromo-5-methoxyphenyl)propanenitrile (CAS No. 60100-18-7) and Its Emerging Applications in Chemical Biology
3-(2-bromo-5-methoxyphenyl)propanenitrile, identified by the chemical identifier CAS No. 60100-18-7, is a versatile organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a nitrile functional group and a phenyl ring substituted with bromine and methoxy groups, exhibits unique structural and electronic properties that make it a valuable scaffold for the development of novel bioactive molecules.
The molecular structure of 3-(2-bromo-5-methoxyphenyl)propanenitrile consists of a propyl chain attached to a benzene ring that is brominated at the 2-position and methoxylated at the 5-position. This specific arrangement of substituents imparts distinct reactivity and binding capabilities, making it an attractive candidate for medicinal chemistry applications. The presence of both bromine and methoxy groups provides multiple sites for further functionalization, enabling the synthesis of a diverse array of derivatives with tailored biological activities.
In recent years, there has been growing interest in exploring the pharmacological potential of 3-(2-bromo-5-methoxyphenyl)propanenitrile and its derivatives. The nitrile group, in particular, is known to participate in various biochemical interactions, including hydrogen bonding and coordination with metal ions, which can be exploited for drug design. Additionally, the aromatic ring system offers opportunities for π-stacking interactions with biological targets, enhancing binding affinity.
One of the most compelling aspects of 3-(2-bromo-5-methoxyphenyl)propanenitrile is its utility as a building block in the synthesis of small molecules targeting neurological disorders. Recent studies have demonstrated its applicability in the development of ligands for serotonin receptors, which play a crucial role in mood regulation and cognitive function. The bromine substituent, for instance, can be readily modified via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of aryl or heteroaryl groups that can fine-tune receptor selectivity.
Furthermore, the methoxy group on the phenyl ring can serve as a site for phosphorylation or other post-translational modifications, which are essential for modulating protein function in vivo. This feature makes 3-(2-bromo-5-methoxyphenyl)propanenitrile particularly interesting for designing probes that can interact with kinases and other enzymes involved in signal transduction pathways. Such pathways are frequently dysregulated in diseases such as cancer and inflammatory disorders, highlighting the therapeutic potential of this compound.
Another area where 3-(2-bromo-5-methoxyphenyl)propanenitrile has shown promise is in the development of antimicrobial agents. The nitrile group has been identified as a key pharmacophore in several antibiotics, including those derived from natural product scaffolds. By incorporating this moiety into synthetic molecules, researchers have been able to generate compounds with enhanced activity against resistant bacterial strains. The bromine and methoxy substituents further contribute to the structural diversity of these derivatives, enabling optimization for improved efficacy and reduced toxicity.
The synthetic accessibility of 3-(2-bromo-5-methoxyphenyl)propanenitrile also contributes to its popularity among medicinal chemists. The compound can be readily prepared through standard organic transformations, such as nucleophilic substitution reactions on halogenated precursors or condensation reactions involving cyanide sources. This ease of synthesis allows for rapid exploration of structural variations and facilitates high-throughput screening campaigns aimed at identifying lead compounds.
In conclusion, 3-(2-bromo-5-methoxyphenyl)propanenitrile (CAS No. 60100-18-7) represents a promising scaffold for the discovery of novel bioactive molecules across multiple therapeutic areas. Its unique structural features, combined with its synthetic versatility, make it an invaluable tool for researchers seeking to develop innovative treatments for neurological disorders, infectious diseases, and other challenging conditions. As our understanding of biological systems continues to evolve, compounds like 3-(2-bromo-5-methoxyphenyl)propanenitrile will undoubtedly play an increasingly important role in shaping the future of chemical biology and drug discovery.
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